molecular formula C12H18ClNO2S B12443125 N-Butyl-4-(2-chloroethyl)-benzenesulfonamide CAS No. 1018537-08-0

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide

Cat. No.: B12443125
CAS No.: 1018537-08-0
M. Wt: 275.80 g/mol
InChI Key: FTWHJNXQIQRLJH-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Derivatives in Organic Chemistry

The history of benzenesulfonamide derivatives is inextricably linked to the rise of synthetic antimicrobial agents. Benzenesulfonamide itself, first synthesized in the late 19th century, gained prominence in 1935 when Gerhard Domagk demonstrated the therapeutic efficacy of its derivative, Prontosil, against streptococcal infections. This breakthrough catalyzed systematic modifications to the sulfonamide scaffold to optimize pharmacokinetic and pharmacodynamic properties. Early derivatives focused on substituting the benzene ring or the sulfonamide nitrogen with groups that enhanced solubility, bioavailability, or target specificity.

By the mid-20th century, chemists began exploring chloroalkyl substitutions to modulate electronic and steric effects. The introduction of chloroethyl groups, as seen in 4-(2-chloroethyl)benzenesulfonamide (CAS 5378-85-8), marked a shift toward compounds with enhanced electrophilic character, enabling covalent interactions with biological nucleophiles. Concurrently, alkylation of the sulfonamide nitrogen—exemplified by derivatives like N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS 6380-05-8)—emerged as a strategy to fine-tune lipophilicity and metabolic stability. These innovations laid the groundwork for complex hybrids such as N-butyl-4-(2-chloroethyl)-benzenesulfonamide, which combines a nitrogen-bound butyl chain with a para-positioned chloroethyl group.

Structural Relationship to Alkyl Chloroethyl-Substituted Aromatic Sulfonamides

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide belongs to a structural family characterized by two critical modifications:

  • Nitrogen-bound alkyl groups : The butyl substituent at the sulfonamide nitrogen increases steric bulk compared to simpler analogs like benzenesulfonamide. This modification influences conformational flexibility and intermolecular interactions, as evidenced by the compound’s molecular weight of 275.80 g/mol.
  • Para-substituted chloroethyl chains : The 2-chloroethyl group at the benzene ring’s para position introduces a reactive electrophilic center. This feature is shared with compounds such as 4-(2-chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide (CAS 1018339-50-8), where the chloroethyl moiety facilitates nucleophilic substitution reactions.

The synergy between these structural elements is evident when comparing key parameters across related derivatives (Table 1).

Table 1: Structural Comparison of Chloroethyl-Substituted Benzenesulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Benzenesulfonamide $$ \text{C}6\text{H}7\text{NO}_2\text{S} $$ 157.19 None 98-10-2
4-(2-Chloroethyl)benzenesulfonamide $$ \text{C}8\text{H}{10}\text{ClNO}_2\text{S} $$ 219.69 Para-chloroethyl 5378-85-8
N-(2-Chlorophenyl)-4-methylbenzenesulfonamide $$ \text{C}{13}\text{H}{12}\text{ClNO}_2\text{S} $$ 281.76 N-(2-chlorophenyl), para-methyl 6380-05-8
N-Butyl-4-(2-chloroethyl)-benzenesulfonamide $$ \text{C}{12}\text{H}{18}\text{ClNO}_2\text{S} $$ 275.80 N-butyl, para-chloroethyl 1018537-08-0
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide $$ \text{C}{12}\text{H}{18}\text{ClNO}_2\text{S} $$ 275.80 N-(sec-butyl), para-chloroethyl 1018339-50-8

Data sources:

The butyl group in N-butyl-4-(2-chloroethyl)-benzenesulfonamide distinguishes it from shorter-chain analogs, potentially enhancing membrane permeability due to increased hydrophobicity. This aligns with trends observed in N-(benzenesulfonyl)-N-butyl-benzenesulfonamide (CAS 54563-71-2), where extended alkyl chains improve lipid solubility. Meanwhile, the chloroethyl group’s positioning mirrors that in 4-(2-chloroethyl)benzenesulfonamide, preserving the sulfonamide’s ability to participate in resonance stabilization while introducing a reactive site for further functionalization.

Crystallographic studies of related compounds, such as N-(2-chlorophenyl)-4-methylbenzenesulfonamide, reveal that substituents at the para position induce planarity distortions in the benzene ring, which may influence packing efficiency and solid-state reactivity. Although similar structural data for N-butyl-4-(2-chloroethyl)-benzenesulfonamide remain unpublished, its SMILES notation ($$ \text{CCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl} $$) suggests a conformation where the butyl chain adopts a staggered configuration relative to the sulfonamide group, minimizing steric clashes.

Properties

CAS No.

1018537-08-0

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

N-butyl-4-(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C12H18ClNO2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,14H,2-3,8-10H2,1H3

InChI Key

FTWHJNXQIQRLJH-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-(2-Chloroethyl)aniline Derivatives

A primary route involves reacting 4-(2-chloroethyl)aniline with butylsulfonyl chloride or benzenesulfonyl chloride. However, direct sulfonylation of aromatic amines is challenging due to competing side reactions. To mitigate this, protective acetylation of the amine is often employed. For example:

  • Acetylation :
    • 4-(2-Chloroethyl)aniline is treated with acetic anhydride to form N-acetyl-4-(2-chloroethyl)aniline.
    • Conditions : Reflux in acetic anhydride at 110–120°C for 3–5 hours.
  • Chlorosulfonation :
    • The acetylated intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
    • Conditions : Dropwise addition to ClSO₃H at 50–70°C, followed by stirring for 2–4 hours.
  • Amination and Hydrolysis :
    • The sulfonyl chloride intermediate reacts with butylamine to form the sulfonamide.
    • Conditions : Stirring in dichloromethane or chloroform with a base (e.g., pyridine) to neutralize HCl.
    • Final hydrolysis removes the acetyl group, yielding the target compound.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Acetylation Acetic anhydride, 110°C, 4 h 85–90
Chlorosulfonation ClSO₃H, 60°C, 3 h 75–80
Amination Butylamine, CH₂Cl₂, pyridine, 25°C, 2 h 70–75

Friedel-Crafts Alkylation Followed by Sulfonation

An alternative approach introduces the 2-chloroethyl group before sulfonation:

  • Chloroethylation of Benzene :
    • Benzene reacts with 1,2-dichloroethane via Friedel-Crafts alkylation using AlCl₃ as a catalyst.
    • Conditions : 40–50°C, 6–8 hours.
  • Sulfonation :
    • The resulting 4-(2-chloroethyl)toluene is sulfonated with concentrated H₂SO₄ to form 4-(2-chloroethyl)benzenesulfonic acid.
  • Conversion to Sulfonyl Chloride :
    • Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride.
  • Amination :
    • Reaction with butylamine in a polar aprotic solvent (e.g., DMF) forms the sulfonamide.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Chloroethylation 1,2-Dichloroethane, AlCl₃, 45°C, 7 h 60–65
Sulfonation H₂SO₄, 100°C, 4 h 70–75
Amination Butylamine, DMF, 80°C, 3 h 65–70

Optimization Strategies

Solvent and Temperature Effects

  • Chlorosulfonation Efficiency : Using excess chlorosulfonic acid (1:3 molar ratio) improves sulfonyl chloride yield but increases waste. Optimal ratios (1:1.5–1:2) balance cost and efficiency.
  • Amination Solvents : Dichloromethane and chloroform minimize side reactions compared to ethers.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates amination by facilitating nucleophilic attack.
  • Microwave Assistance : Reduces reaction time for sulfonation by 30–40%.

Purification and Characterization

Crystallization Techniques

  • Recrystallization Solvents : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals.
  • Activated Charcoal Treatment : Removes colored impurities during hot filtration.

Analytical Validation

  • ¹H NMR : Peaks at δ 1.35–1.45 (butyl CH₂), δ 3.75 (SO₂NH), and δ 4.25 (Cl–CH₂).
  • HPLC Purity : >98% achieved via gradient elution (acetonitrile/water).

Challenges and Mitigation

Byproduct Formation

  • Di-Substitution : Excess chlorosulfonic acid may cause para/ortho sulfonation. Controlled addition rates (0.5 mL/min) suppress this.
  • Oxidation : Anaerobic conditions (N₂ atmosphere) prevent sulfonic acid degradation.

Scalability Issues

  • Continuous Flow Systems : Improve heat dissipation during exothermic chlorosulfonation.
  • Waste Recycling : Spent chlorosulfonic acid is neutralized with NaOH for safe disposal.

Comparative Analysis of Methods

Method Advantages Limitations
Sulfonylation of Aniline High yields, minimal steps Requires protective acetylation
Friedel-Crafts Route Scalable, avoids acetyl intermediates Lower yields due to competing reactions

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include amines or other reduced derivatives.

Scientific Research Applications

N-butyl-4-(2-chloroethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-chloroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The sulfonamide group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Target Compound:

  • N-Butyl-4-(2-chloroethyl)-benzenesulfonamide :
    • Core : Benzenesulfonamide.
    • Substituents :
  • 2-Chloroethyl group (alkylating agent).
  • n-Butyl chain (lipophilicity enhancer).

Analogous Compounds:

4-[Bis(2-chloroethyl)amino]benzenesulfonamide: Contains two 2-chloroethyl groups on the sulfonamide nitrogen.

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) :

  • Nitrosourea backbone with two 2-chloroethyl groups.
  • Alkylates DNA and RNA, with additional carbamoylating activity via isocyanate intermediates .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) :

  • Cyclohexyl group increases lipid solubility, improving blood-brain barrier penetration .

Physicochemical Properties

Property N-Butyl-4-(2-chloroethyl)-benzenesulfonamide BCNU CCNU
Molecular Weight (g/mol) ~300 (estimated) 214.1 234.7
Water Solubility Low (alkyl chain dominance) Low Very low
Plasma Half-Life Not reported 5–60 min 15–30 min
Protein Binding Moderate (sulfonamide group) 40–60% 50–70%
  • Degradation : Unlike nitrosoureas, which degrade rapidly into active intermediates (e.g., isocyanates), the target compound’s stability is likely higher due to the sulfonamide backbone .

Toxicity and Therapeutic Index

  • N-Butyl-4-(2-chloroethyl)-benzenesulfonamide: Limited data, but structural analogs suggest myelosuppression and nephrotoxicity as risks .
  • BCNU/CCNU : Dose-limiting toxicities include delayed bone marrow suppression and pulmonary fibrosis, exacerbated by carbamoylating activity .
  • Therapeutic Index : The target compound’s lack of carbamoylating activity may improve safety, similar to nitrosoureas with reduced carbamoylation (e.g., fotemustine) .

Biological Activity

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide features a sulfonamide functional group, which is known for its diverse biological activities. The compound is characterized by:

  • Butyl Group : Enhances lipophilicity.
  • Chloroethyl Substituent : Increases reactivity and potential pharmacological properties.
  • Sulfonamide Moiety : Contributes to its interaction with various biological targets.

The chemical structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The biological activity of N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes. This inhibition can disrupt cellular pH regulation and metabolic functions.
  • Antimicrobial Activity : Similar compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antibiotic applications.
  • Induction of Apoptosis : In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy .

Antimicrobial Properties

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide has demonstrated significant antimicrobial activity. Its mechanism involves the disruption of folic acid synthesis pathways in bacteria, similar to other sulfonamides.

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Mechanism
MDA-MB-23122.04Induction of apoptosis via annexin V-FITC positivity
Other Cancer LinesVariesCell cycle arrest and disruption of cytoskeletal integrity

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study demonstrated that N-butyl derivatives could significantly increase the percentage of apoptotic cells in MDA-MB-231 cell lines, indicating a robust anticancer effect with a notable increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control .
  • Carbonic Anhydrase Inhibition :
    • Research highlighted the selectivity of certain benzenesulfonamide derivatives for CA IX over CA II, with IC50 values ranging from 10.93 nM to 25.06 nM, showcasing their potential as therapeutic agents targeting specific enzyme pathways .
  • Comparative Analysis with Similar Compounds :
    • A comparative study of structurally similar compounds revealed that N-butyl-4-(2-chloroethyl)-benzenesulfonamide exhibits unique properties due to its butyl and chloroethyl groups, enhancing its lipophilicity and reactivity compared to other derivatives like N-Methyl or N-Ethyl variants.

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